(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,25)(H,19,24)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAPEBKHJRUWMP-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the cinnamamide moiety: This can be achieved by reacting cinnamic acid with an appropriate amine under dehydrating conditions.
Tetrazole ring formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling of the cinnamamide and tetrazole moieties: The final step involves coupling the cinnamamide derivative with the tetrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cinnamamide moiety may contribute to binding affinity, while the tetrazole ring may enhance stability and bioavailability.
Comparison with Similar Compounds
The following analysis compares “(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide” with structurally related heterocyclic compounds, focusing on molecular architecture, physicochemical properties, and inferred biological implications.
Structural and Functional Group Analysis

Key Observations :
- Substituent Effects : The cinnamamido group distinguishes the target compound from NCL195’s benzylidene hydrazinyls and the triazole-thione’s chlorinated substituents. This group may enhance target affinity through aromatic interactions but could reduce solubility compared to smaller substituents.
- LogP Trends : The target compound’s LogP (~2.5) suggests balanced hydrophilicity, intermediate between the highly lipophilic triazole-thione (~3.8) and the more polar oxazole derivatives (~2.8–3.2).
Research Findings and Limitations
- highlights variability in immune responses between structurally similar glycolipids (e.g., TDEs vs. diesters), underscoring the importance of minor structural changes in biological outcomes .
- Data Gaps: No direct comparative biological data (e.g., IC50, binding affinity) are available for the target compound and its analogs. Predictions are based on structural trends and properties of related molecules.
Biological Activity
(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide is a compound that belongs to the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids while offering enhanced metabolic stability. The specific structural components include:
- Tetrazole moiety : Contributes to various biological activities.
- Cinnamamide group : Imparts additional pharmacological properties.
Antitumor Activity
Recent studies have indicated that tetrazole derivatives exhibit potent antitumor properties. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 10p | HT-29 | 0.08 | 45.1x better than Sorafenib |
| H460 | 0.36 | 6.1x better than Sorafenib | |
| MKN-45 | 0.97 | 2.4x better than Sorafenib |
These findings suggest that the compound may inhibit specific kinases involved in cancer progression, enhancing its potential as an anticancer agent .
Anti-inflammatory and Analgesic Effects
Tetrazoles, including this compound, have demonstrated anti-inflammatory and analgesic activities through the inhibition of fatty acid amide hydrolase (FAAH). This inhibition leads to increased levels of endocannabinoids such as anandamide, which are known to modulate pain and inflammation .
Antimicrobial Properties
The compound's structural features allow it to exhibit antimicrobial activity against various pathogens. Tetrazoles are recognized for their ability to interact with bacterial enzymes and disrupt cellular processes, making them potential candidates for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as FAAH and certain kinases involved in tumor growth.
- Interaction with Receptors : Potential interactions with opioid receptors have been noted, suggesting a role in pain modulation.
- Cell Membrane Penetration : The lipophilicity of tetrazoles enhances their ability to penetrate cell membranes, facilitating their action within cells .
Case Studies
- Antitumor Activity Study : A comparative study involving various tetrazole derivatives highlighted the superior efficacy of certain compounds over established chemotherapeutics like Sorafenib, emphasizing the need for further exploration into their mechanisms and therapeutic potential .
- Analgesic Activity Evaluation : Research has shown that tetrazole derivatives can significantly reduce pain responses in animal models by modulating endocannabinoid levels, indicating their potential use in pain management therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

